3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with furan and thiophene groups. The presence of fluorine atoms at the 3 and 4 positions of the benzene ring can significantly alter the compound’s chemical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 3,4-difluorobenzoyl chloride with an amine derivative.
Introduction of Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions may target the carbonyl group of the benzamide.
Substitution: The fluorine atoms on the benzene ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the furan and thiophene rings.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application:
Molecular Targets: Could interact with enzymes or receptors in biological systems.
Pathways Involved: May influence signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the furan and thiophene groups.
N-(furan-3-ylmethyl)benzamide: Lacks the fluorine and thiophene groups.
N-(thiophen-2-ylmethyl)benzamide: Lacks the fluorine and furan groups.
Uniqueness
The combination of fluorine, furan, and thiophene groups in 3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide makes it unique and potentially more versatile in its applications compared to similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-15-4-3-13(8-16(15)19)17(21)20(9-12-5-6-22-11-12)10-14-2-1-7-23-14/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQBQBJVSEZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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